molecular formula C6H9N3O B1384147 2-Amino-6-ethylpyrimidin-4-ol CAS No. 5734-66-7

2-Amino-6-ethylpyrimidin-4-ol

Cat. No. B1384147
CAS RN: 5734-66-7
M. Wt: 139.16 g/mol
InChI Key: QDSSWFSXBZSFQO-UHFFFAOYSA-N
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Description

“2-Amino-6-ethylpyrimidin-4-ol” is a synthetic compound that belongs to the pyrimidine family. It has a CAS Number of 5734-66-7 and a molecular weight of 139.16 . The IUPAC name for this compound is 2-amino-6-ethyl-4 (3H)-pyrimidinone .


Molecular Structure Analysis

The molecular formula of “2-Amino-6-ethylpyrimidin-4-ol” is C6H9N3O . The InChI code for this compound is 1S/C6H9N3O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H3,7,8,9,10) .


Physical And Chemical Properties Analysis

“2-Amino-6-ethylpyrimidin-4-ol” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antibacterial and Antifungal Properties

2-Amino-6-ethylpyrimidin-4-ol derivatives have been explored for their antibacterial and antifungal activities. A study synthesized a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines and evaluated them for their effectiveness against bacteria and fungi, identifying some compounds with promising activity (Ingarsal, Saravanan, Amutha, & Nagarajan, 2007).

Structural and Theoretical Insights

Research has also focused on the structural analysis and theoretical insights of 2-amino-6-ethylpyrimidin-4-ol derivatives. For instance, a study reported the synthesis, X-ray diffraction analysis, and theoretical calculations of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, offering insights into their stability and reactivity (Ali et al., 2021).

Crystal Structure Studies

The crystal structure of pyrimethamine and related aminopyrimidine derivatives, which share structural similarities with 2-amino-6-ethylpyrimidin-4-ol, has been investigated. These studies provide insights into hydrogen bonding and molecular interactions important for drug design (Balasubramani, Muthiah, & Lynch, 2007).

Anti-Tubercular Activity

Compounds derived from 2-amino-6-ethylpyrimidin-4-ol have been examined for their anti-tubercular activity. A study designed and synthesized a series of derivatives, finding that some showed comparable activity against Mycobacterium tuberculosis to standard drugs, suggesting their potential as anti-tubercular agents (Erkin et al., 2021).

Growth Stimulant in Plants

Interestingly, 2-amino-6-ethylpyrimidin-4-ol derivatives have also shown potential in stimulating plant growth. Novel derivatives were synthesized and found to exhibit pronounced growth-stimulating actions on plants (Yengoyan et al., 2019; Yengoyan et al., 2020)(Yengoyan et al., 2020).

Solubility and Thermodynamics

Research into the solubility of 2-amino-6-ethylpyrimidin-4-ol derivatives in various solvents at different temperatures has provided essential information for their application in different fields, such as pharmaceuticals and materials science (Yao, Xia, & Li, 2017).

Antioxidant Agents

Certain derivatives of 2-amino-6-ethylpyrimidin-4-ol have been synthesized and shown to possess significant antioxidant activity. This suggests potential applications in the treatment of oxidative stress-related disorders (Asha et al., 2009).

Anticancer and Antibacterial Activities

Recent research has also delved into the synthesis of novel 2-amino-4-aryl-6-pyridopyrimidines and their derivatives, assessing their anticancer, antibacterial activities, and binding affinities to DNA and proteins, which is crucial for developing new therapeutic agents (Kahriman et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSSWFSXBZSFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466034
Record name 2-amino-6-ethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-ethylpyrimidin-4-ol

CAS RN

5734-66-7
Record name 2-amino-6-ethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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